molecular formula C18H21N5O4S B2589369 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide CAS No. 392248-72-5

2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide

Cat. No.: B2589369
CAS No.: 392248-72-5
M. Wt: 403.46
InChI Key: DSSLTCUBUCUSBX-UHFFFAOYSA-N
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Description

. This compound is part of a broader class of hydrazinecarboxamides, which have been studied for their biological activities.

Mechanism of Action

Target of Action

The primary target of the compound 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide is the enzyme enoyl-acyl carrier protein reductase, also known as InhA . This enzyme plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with its target, InhA, by binding to it . The binding of the compound to InhA inhibits the enzyme’s activity, thereby disrupting the synthesis of mycolic acids . This disruption leads to changes in the bacterial cell wall, which can result in the death of the bacteria .

Biochemical Pathways

The action of this compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting InhA, the compound disrupts the production of mycolic acids, which are key components of the mycobacterial cell wall . The downstream effects of this disruption include alterations in cell wall structure and integrity, which can lead to bacterial cell death .

Pharmacokinetics

The compound’s efficacy against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell

Result of Action

The molecular effect of this compound’s action is the inhibition of InhA, leading to a disruption in mycolic acid synthesis . On a cellular level, this results in alterations to the bacterial cell wall, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis, including INH-resistant non-tuberculous mycobacteria .

Preparation Methods

The synthesis of 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide typically involves the reaction of isonicotinic acid hydrazide with tosylpyrrolidine under specific conditions The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide has been explored for its potential in various scientific research applications:

Comparison with Similar Compounds

2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide can be compared with other hydrazinecarboxamides and isonicotinoyl derivatives:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties.

Properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-13-4-6-15(7-5-13)28(26,27)23-12-2-3-16(23)20-18(25)22-21-17(24)14-8-10-19-11-9-14/h4-11,16H,2-3,12H2,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSLTCUBUCUSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2NC(=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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